(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Description

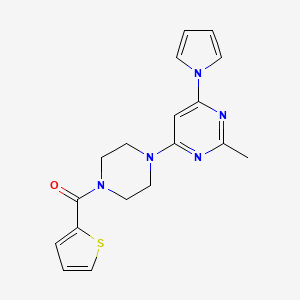

The compound (4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a structurally complex molecule featuring a piperazine core linked to a pyrimidine ring substituted with a methyl group and a pyrrole moiety, as well as a thiophene-2-yl ketone group.

Properties

IUPAC Name |

[4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5OS/c1-14-19-16(21-6-2-3-7-21)13-17(20-14)22-8-10-23(11-9-22)18(24)15-5-4-12-25-15/h2-7,12-13H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJQLCGJKXRXOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CS3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a novel synthetic molecule with potential biological activities. Its structure combines elements of piperazine, pyrimidine, and thiophene, which are known to exhibit various pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This molecular formula indicates the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms, which contribute to its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, hybrid compounds derived from piperazine and pyrimidine scaffolds have shown promising cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data for related compounds:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 5 | |

| Compound B | PC3 (Prostate) | 10 | |

| Target Compound | MCF-7 (Breast) | TBD | Current Study |

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Inhibition of Cell Proliferation : Compounds with similar structures have been found to inhibit proliferation in cancer cells by inducing apoptosis and disrupting cell cycle progression.

- Targeting Specific Receptors : The presence of pyrimidine and piperazine moieties suggests potential interactions with various biological receptors, including kinases and estrogen receptors, which are crucial in cancer biology.

Case Studies

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer activity of a related piperazine derivative against human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 5 µM, indicating significant cytotoxicity compared to standard chemotherapeutics like Doxorubicin, which has an IC50 of 0.64 µM. This suggests that modifications in the structure can enhance or diminish activity depending on the substituents used.

Case Study 2: In Silico Studies

In silico docking studies have been conducted to predict the binding affinity of the target compound to various molecular targets. These studies indicated that the compound could effectively bind to the active sites of certain kinases involved in cancer progression, suggesting a mechanism for its observed biological activity.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties is essential for evaluating the therapeutic potential of any new drug candidate. Preliminary assessments suggest that compounds similar to This compound exhibit favorable pharmacokinetic profiles:

| Property | Value |

|---|---|

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Moderate |

| CYP450 Interaction | Minimal |

These properties indicate that the compound may be suitable for oral administration with limited central nervous system side effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key structural features with other arylpiperazine-based molecules, particularly those modified at specific substitution sites (e.g., alkyl chains, aromatic rings). Below is a comparative analysis based on the evidence:

Structural Variations at Site D (Alkyl Chain)

- Compound 21: (Thiophen-2-yl)(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone Key Differences: Lacks the pyrimidine-pyrrole substituent; instead, it features a trifluoromethylphenyl group at the piperazine nitrogen. Implications: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the methyl-pyrrole-pyrimidine moiety in the target compound .

- RTC1: 4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Key Differences: Incorporates a butanone linker between the piperazine and thiophene, which may influence conformational flexibility and binding kinetics relative to the direct ketone linkage in the target compound .

Structural Variations at Site E (Thiophene Ring)

- The target compound’s thiophene likely enhances π-π stacking interactions in hydrophobic binding pockets .

Research Findings and Implications

- Synthetic Challenges : The target compound’s pyrimidine-pyrrole group introduces steric hindrance during synthesis, necessitating optimized coupling conditions compared to simpler arylpiperazines like Compound 21 .

- Binding Affinity : Analogous compounds (e.g., RTC1) exhibit affinity for serotonin receptors (5-HT1A), suggesting the target compound may interact with similar targets, though its pyrrole-pyrimidine moiety could modulate selectivity .

- Solubility and Bioavailability : The thiophene ketone in the target compound may reduce aqueous solubility relative to pyrazole derivatives (e.g., Compound 5), requiring formulation adjustments for in vivo studies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone, and how can reaction conditions be optimized?

- Methodology : A multi-step synthesis is typically employed, starting with the functionalization of the pyrimidine core. For example, the piperazine ring can be introduced via nucleophilic substitution using a pre-synthesized piperazine derivative. Thiophene-2-carbonyl chloride may be coupled to the piperazine moiety under basic conditions (e.g., triethylamine in dry DCM). Optimization involves adjusting reaction time, temperature, and stoichiometry to improve yield. Purification via column chromatography or recrystallization is critical to isolate the final product .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm the connectivity of the pyrimidine, piperazine, and thiophene moieties. Aromatic protons in the thiophene (δ ~7.0–7.5 ppm) and pyrrole (δ ~6.5 ppm) regions are diagnostic.

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular formula (e.g., [M+H] peak matching calculated mass).

- IR Spectroscopy : Stretching frequencies for ketone (C=O, ~1650–1700 cm) and aromatic C-H bonds (~3000–3100 cm) confirm functional groups .

Q. How can researchers evaluate the compound’s initial biological activity in vitro?

- Methodology : Screen against target receptors (e.g., GPCRs, kinases) using competitive binding assays or enzymatic inhibition studies. For example:

- Radioligand Binding Assays : Measure displacement of a known ligand (e.g., H-labeled antagonist) to determine IC values.

- Cell-Based Assays : Assess functional activity (e.g., cAMP modulation for GPCR targets) in transfected HEK293 cells. Positive controls (e.g., reference agonists/antagonists) and dose-response curves are essential for validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Methodology : Systematically modify substituents on the pyrimidine, pyrrole, or thiophene moieties. For example:

- Pyrimidine Substitution : Replace the methyl group at position 2 with bulkier alkyl chains to assess steric effects on receptor binding.

- Piperazine Modifications : Introduce electron-withdrawing groups (e.g., -CF) to alter basicity and membrane permeability.

- Thiophene Replacement : Substitute with furan or pyridine to evaluate heterocycle-specific interactions. Compare bioactivity data (e.g., IC, logP) across analogs using multivariate analysis .

Q. How can contradictory data in binding affinity across different assay formats be resolved?

- Methodology : Contradictions may arise from assay-specific conditions (e.g., buffer pH, membrane protein concentration).

- Orthogonal Validation : Confirm binding using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure kinetics (k/k) and thermodynamics (ΔH, ΔS).

- Membrane vs. Solubilized Receptors : Compare results from cell membrane preparations vs. purified recombinant receptors to identify artifacts from lipid interactions .

Q. What computational strategies are recommended for predicting the compound’s target engagement and off-target risks?

- Methodology :

- Molecular Docking : Use X-ray crystal structures of homologous receptors (e.g., dopamine D receptor) to model binding poses. Prioritize docking scores complemented by free-energy perturbation (FEP) calculations for accuracy.

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors, hydrophobic pockets) shared with known ligands to infer off-target potential.

- Machine Learning : Train models on ChEMBL bioactivity data to predict ADMET properties and prioritize analogs .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?

- Methodology : Discrepancies often stem from poor pharmacokinetics (PK).

- Metabolic Stability : Assess hepatic microsomal stability (e.g., human liver microsomes) to identify rapid clearance.

- Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure free fraction; high PPB may reduce bioavailability.

- Blood-Brain Barrier (BBB) Penetration : Perform parallel artificial membrane permeability assays (PAMPA-BBB) or in situ perfusion models for CNS targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.